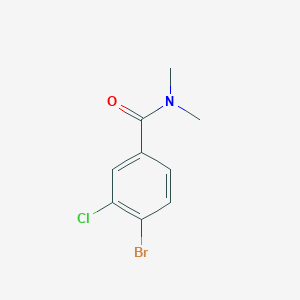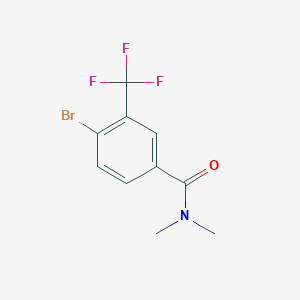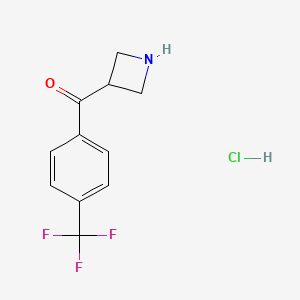
Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride
Vue d'ensemble
Description
Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, commonly known as Azetidine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It has a CAS Number of 1203683-75-3 and a molecular weight of 265.66 g/mol.
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClF3NO. The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 265.66 g/mol and a molecular formula of C11H11ClF3NO.Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) in Drug Analysis
HPLC of Basic Drugs on Microparticulate Strong Cation-Exchange Materials - A Review
This study discusses the use of propylsulphonic acid (SCX)-modified silica HPLC columns for analyzing basic drugs, including their metabolites and analogues, by taking advantage of the ion-exchange mechanism with SCX moieties. Such methodologies are crucial for the analysis of pharmaceutical compounds, potentially including Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, by ensuring good retention and peak shape for basic analytes (Flanagan, Harvey, & Spencer, 2001).
Antitumor Activity of Chemical Compounds
Antitumor Effects of Chrysophanol in Malignant Optic Nerve Meningioma Cell Lines
This research demonstrates the anticancer potential of chrysophanol against malignant meningioma of the optic nerve, highlighting how specific compounds can inhibit cancer cell growth and induce apoptosis. The study suggests that similar compounds, like Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, might have potential applications in cancer treatment (Zeng, Guo, Chen, & He, 2019).
Synthetic Chemistry and Material Science
Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
This review focuses on the synthesis and functionalization of cyclic β-amino acids through various metathesis reactions, highlighting the importance of such methodologies in the development of pharmaceuticals and materials. The techniques described could be relevant to the synthesis and modification of compounds like Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, offering insights into their potential applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8;/h1-4,8,15H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGSWIVSRQONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



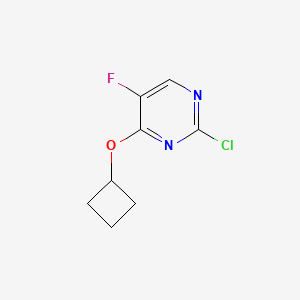
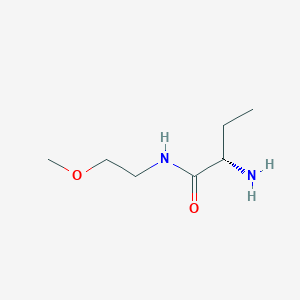
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
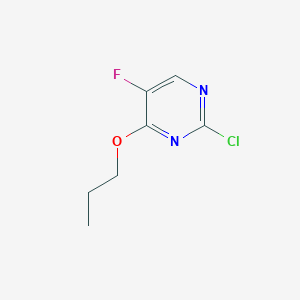
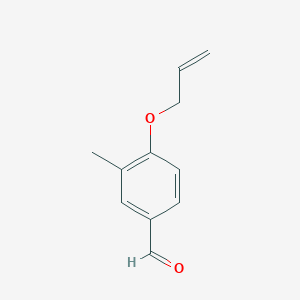
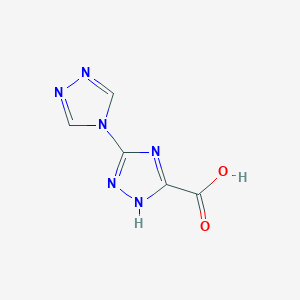
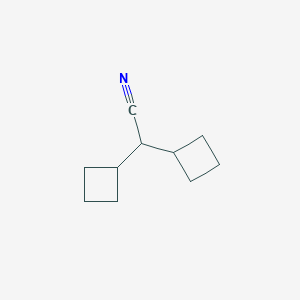
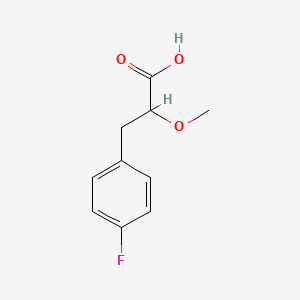
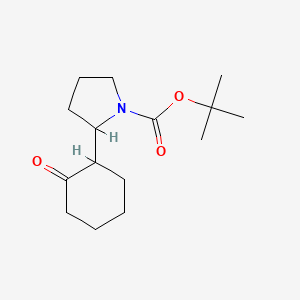
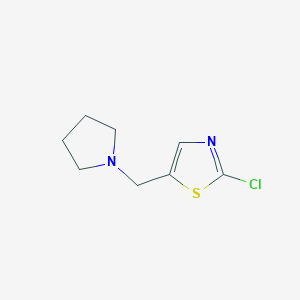
![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)
